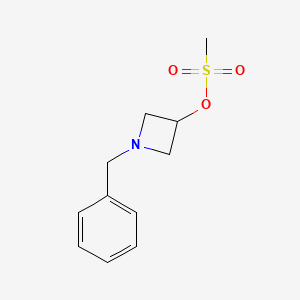

1-Benzyl-3-methanesulfonyloxyazetidine

Description

1-Benzyl-3-methanesulfonyloxyazetidine (CAS 67160-49-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅NO₃S and a molecular weight of 241.31 g/mol. It features a benzyl group at the azetidine nitrogen and a mesyloxy (methanesulfonyloxy) substituent at the 3-position of the four-membered ring. Key physicochemical properties include a melting point of 137–138°C, water solubility of 0.63 g/L (25°C), and a topological polar surface area (PSA) of 46.61 Ų, indicating moderate polarity . The mesyloxy group acts as a versatile leaving group, making this compound a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

IUPAC Name |

(1-benzylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)15-11-8-12(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLINBPPEFVOWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464430 | |

| Record name | 1-Benzyl-3-methanesulfonyloxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67160-49-0 | |

| Record name | 1-Benzyl-3-methanesulfonyloxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-benzyl-3-methanesulfonyloxyazetidine with three structurally related azetidine derivatives, emphasizing differences in substituents, physicochemical properties, and reactivity.

Structural and Substituent Variations

Key Observations :

- Leaving-Group Capacity : The mesyloxy group in the target compound enhances leaving-group ability compared to hydroxyl derivatives (e.g., CAS 18621-17-5), which require activation for nucleophilic substitution .

Physicochemical Properties

| Property | 1-Benzyl-3-methanesulfonyloxyazetidine | 1-Benzhydrylazetidin-3-yl methanesulfonate | 1-Benzhydrylazetidin-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.31 | ~325.42* | 267.35 |

| Melting Point (°C) | 137–138 | Not reported | Not reported |

| Water Solubility (g/L) | 0.63 | Likely lower (increased lipophilicity) | Higher (hydroxyl group) |

| PSA (Ų) | 46.61 | ~46.61 (similar functional groups) | 43.33 (hydroxyl vs. mesyloxy) |

| LogP (XlogP3-AA) | 1.52 | ~3.20* | 2.85 |

Key Observations :

- Lipophilicity : Benzhydryl-substituted analogs (e.g., CAS 133891-87-9) exhibit higher logP values due to aromatic substituents, impacting membrane permeability in biological systems.

- Solubility : The hydroxyl derivative (CAS 18621-17-5) is more water-soluble than mesyloxy analogs, aligning with its polar functional group .

Preparation Methods

Direct Sulfonylation of 1-Benzyl-3-hydroxyazetidine

The most widely documented method involves the sulfonylation of 1-benzyl-3-hydroxyazetidine using methanesulfonyl chloride (MsCl) under basic conditions. This approach, adapted from antipsoriatic drug synthesis patents, proceeds via nucleophilic substitution at the hydroxyl group.

Procedure :

- Substrate Preparation : 1-Benzyl-3-hydroxyazetidine is synthesized through the reduction of 1-benzylazetidin-3-one using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding the alcohol intermediate in ~85% purity.

- Sulfonylation Reaction :

- A solution of 1-benzyl-3-hydroxyazetidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C.

- Methanesulfonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 4–6 hours.

- The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over sodium sulfate, and concentrated under reduced pressure.

- Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to afford 1-benzyl-3-methanesulfonyloxyazetidine as a colorless oil in 72–78% yield.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Purity (HPLC) | >95% | |

| Reaction Temperature | 0°C → room temperature |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts sulfonylation efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 95 |

| Toluene | Pyridine | 65 | 89 |

| THF | Diisopropylethylamine | 70 | 92 |

Triethylamine in DCM emerges as the optimal combination, balancing reactivity and solubility.

Temperature and Stoichiometry

- Temperature : Reactions conducted at 0°C during MsCl addition minimize side reactions (e.g., ring decomposition).

- Stoichiometry : A 10% excess of MsCl (1.1 equiv) ensures complete conversion of the hydroxyl group.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

- δ 7.30–7.22 (m, 5H, Ar-H), 4.51 (s, 2H, N-CH₂-Ar), 4.20–4.15 (m, 1H, CH-O), 3.85–3.75 (m, 2H, CH₂-N), 3.30–3.20 (m, 2H, CH₂-N), 3.10 (s, 3H, SO₂CH₃).

13C NMR (101 MHz, CDCl₃) :

- δ 137.5 (C-Ar), 128.9–127.2 (Ar-CH), 72.1 (CH-O), 58.4 (N-CH₂-Ar), 52.3–50.1 (CH₂-N), 37.8 (SO₂CH₃).

HRMS (ESI+) :

Applications and Derivatives

1-Benzyl-3-methanesulfonyloxyazetidine serves as a key intermediate in antipsoriatic drug candidates, where the mesyl group acts as a leaving group for subsequent nucleophilic substitutions. Derivatives with modified aryl groups (e.g., 1-(4-fluorobenzyl) analogs) exhibit enhanced bioactivity, as demonstrated in antimicrobial screens.

Q & A

Q. What are the primary synthetic routes for 1-Benzyl-3-methanesulfonyloxyazetidine, and how can reaction conditions be optimized?

The synthesis often involves functionalization of azetidine derivatives. A controlled copolymerization approach, similar to the design of polycationic reagents (e.g., P(CMDA-DMDAAC)s), can be adapted by optimizing monomer ratios and initiators like ammonium persulfate (APS) . Ultrasound-assisted synthesis methods, as demonstrated for related azetidinone derivatives, may enhance reaction efficiency by improving mixing and reducing side reactions . Design of Experiments (DoE) frameworks, as applied in flow-chemistry systems, can systematically optimize parameters like temperature, solvent polarity, and reagent stoichiometry .

Q. Which analytical techniques are critical for characterizing 1-Benzyl-3-methanesulfonyloxyazetidine?

Key techniques include:

- NMR Spectroscopy : For structural elucidation of the benzyl and sulfonyl groups (e.g., H/C chemical shifts).

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns, leveraging protocols from gas-phase thermochemistry studies .

- FT-IR : To identify functional groups like sulfonate (S=O stretching at ~1350–1160 cm) .

Cross-validation with computational models (e.g., DFT calculations for vibrational modes) improves accuracy .

Q. How should 1-Benzyl-3-methanesulfonyloxyazetidine be stored to ensure stability?

Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the sulfonyloxy group, as recommended for structurally similar sulfonamide derivatives . Use amber vials to avoid photodegradation, and monitor purity via HPLC periodically.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives like 1-Benzyl-3-methanesulfonyloxyazetidine?

Stereoselectivity may be influenced by:

- Chiral Auxiliaries : Temporarily introducing directing groups (e.g., benzyl or tert-butyl) to guide sulfonylation .

- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Pd or Cu) to control ring-opening/closure steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) can stabilize transition states, as observed in related azetidinone syntheses .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Contradictions in NMR or mass spectra often arise from:

- Tautomerism : Dynamic equilibria between sulfonyloxy conformers. Use variable-temperature NMR to identify shifting peaks .

- Impurities : Trace solvents or byproducts may overlap signals. Employ 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .

- Isotopic Interferences : Deuterated solvents or impurities (e.g., C natural abundance) can skew mass spectrometry results. High-resolution MS (HRMS) and isotopic pattern analysis are critical .

Q. What computational methods are suitable for modeling the reactivity of 1-Benzyl-3-methanesulfonyloxyazetidine?

- DFT Calculations : Predict reaction pathways (e.g., sulfonate group substitution) using software like Gaussian or ORCA. Compare computed IR/NMR spectra with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions in catalytic systems .

- Docking Studies : If the compound has biological activity, dock it into protein targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .

Q. How can flow chemistry improve the scalability of 1-Benzyl-3-methanesulfonyloxyazetidine synthesis?

Adopt continuous-flow systems to:

- Enhance Heat/Mass Transfer : Mitigate exothermic risks during sulfonylation .

- Reduce Reaction Times : In-line monitoring (e.g., UV-vis or IR sensors) enables real-time optimization .

- Scale-Up : Use microreactors for high-throughput screening of catalysts or solvents, as demonstrated in diphenyldiazomethane synthesis .

Q. What strategies are effective for analyzing degradation products or byproducts?

- LC-MS/MS : Identify trace impurities via fragmentation patterns.

- TGA/DSC : Assess thermal stability and decomposition pathways .

- Isolation via Column Chromatography : Separate byproducts using gradient elution (e.g., hexane/ethyl acetate) and characterize individually .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with databases like NIST Chemistry WebBook for thermochemical properties .

- Safety Protocols : Handle methanesulfonyl chloride (a precursor) under inert conditions due to its hygroscopic and corrosive nature .

- Ethical Compliance : Follow institutional guidelines for computational data validation and hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.